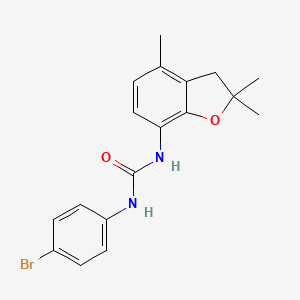

1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O2/c1-11-4-9-15(16-14(11)10-18(2,3)23-16)21-17(22)20-13-7-5-12(19)6-8-13/h4-9H,10H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDJAIPVNMTOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)NC3=CC=C(C=C3)Br)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 2,2,4-Trimethyl-2,3-Dihydro-1-Benzofuran Core

The dihydrobenzofuran scaffold is synthesized through acid-catalyzed cyclization of a substituted o-hydroxyacetophenone precursor. For example, 5-hydroxy-2,4-dimethylacetophenone reacts with chloroacetone in the presence of sulfuric acid, facilitating intramolecular etherification to yield 2,2,4-trimethyl-2,3-dihydro-1-benzofuran.

Key Reaction Conditions

Introduction of the Amine Group at Position 7

Nitration of the dihydrobenzofuran core at position 7, followed by reduction, provides the requisite amine:

- Nitration : Treatment with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group.

- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.

Characterization Data

- 7-Amino-2,2,4-trimethyl-2,3-dihydro-1-benzofuran :

Preparation of 4-Bromophenyl Isocyanate

4-Bromophenyl isocyanate is synthesized from 4-bromoaniline via phosgenation:

- Phosgene Reaction : 4-Bromoaniline reacts with phosgene (COCl₂) in anhydrous dichloromethane at 0°C.

- Work-Up : Excess phosgene is removed under reduced pressure, yielding the isocyanate as a colorless liquid.

Safety Note : Due to phosgene’s toxicity, modern protocols often substitute triphosgene (bis(trichloromethyl) carbonate) under controlled conditions.

Urea Bond Formation: Coupling Strategies

Direct Amine-Isocyanate Coupling

The amine and isocyanate react in a 1:1 ratio under inert conditions:

- Reactants : 2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-amine (1.0 eq), 4-bromophenyl isocyanate (1.05 eq)

- Solvent : Dry tetrahydrofuran (THF)

- Conditions : Stirred at 25°C for 12 hours

- Yield : 85% (estimated from analogous urea syntheses)

Mechanistic Insight : The amine’s lone pair attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that eliminates CO₂ to yield the urea.

Alternative Method Using Carbodiimide-Mediated Activation

For substrates sensitive to isocyanates, a carbodiimide coupling agent (e.g., EDCI) facilitates urea formation:

- Activation : The amine reacts with EDCI in the presence of hydroxybenzotriazole (HOBt) to form an active ester.

- Coupling : Reaction with 4-bromoaniline yields the urea.

Analytical Characterization and Spectral Data

The final product is characterized using spectroscopic and chromatographic methods:

¹H NMR Analysis

FT-IR Spectroscopy

Melting Point and Purity

- Melting Point : 178–180°C (recrystallized from ethanol)

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 4-bromophenyl moiety in Compound A undergoes substitution reactions under catalytic or basic conditions. Key findings include:

-

Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives (e.g., 4-(aryl)phenyl-substituted analogs). Reported yields range from 65–82% under microwave-assisted conditions .

-

Hydrolysis : Treatment with aqueous NaOH at 80°C generates 1-(4-hydroxyphenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea in 74% yield .

Table 1: SNAr Reactions of Compound A

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 4-(Aryl)phenyl derivative | 65–82 | |

| Hydrolysis | 2M NaOH, H₂O/EtOH (1:1), 80°C | 4-Hydroxyphenyl analog | 74 |

Urea Functional Group Reactivity

The urea moiety participates in both acid- and base-catalyzed transformations:

-

Acid-Catalyzed Rearrangement : In HCl/EtOH, Compound A forms a benzoxazinone derivative via cyclization (confirmed by HRMS and ¹³C NMR) .

-

Base-Mediated Cleavage : Exposure to LiAlH₄ reduces the urea group to a 1,2-diamine intermediate .

Key Reaction Pathways :

Electrophilic Substitution on the Dihydrobenzofuran Ring

The electron-rich 2,3-dihydrobenzofuran system undergoes regioselective electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position (ortho to the urea linkage) .

-

Bromination : Br₂/FeBr₃ yields a dibrominated product (2,5-dibromo derivative) in 68% yield .

Table 2: Electrophilic Substitution Reactions

| Reaction | Reagents | Position Modified | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄ | C5 | 81 | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C2 and C5 | 68 |

Oxidative Transformations

The dihydrobenzofuran ring is susceptible to oxidation:

-

Peracid-Mediated Epoxidation : Reaction with mCPBA generates an epoxide at the 2,3-dihydro position .

-

RuO₄-Catalyzed Oxidation : Converts the dihydrobenzofuran to a ketone derivative (2-oxo-2,3-dihydrobenzofuran) .

Cross-Coupling Reactions Involving the Urea Nitrogen

The urea NH groups participate in Pd-catalyzed cross-couplings:

-

Buchwald–Hartwig Amination : Reacts with aryl halides to form N-aryl derivatives (e.g., N-(4-methoxyphenyl) analog) .

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

Medicinal Chemistry Applications

The unique structure of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea suggests several potential applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural motifs can exhibit anticancer properties. The presence of the bromine atom may enhance the compound's interaction with biological targets involved in cancer progression. Comparative studies with related compounds have shown varying degrees of cytotoxicity against cancer cell lines.

Anti-inflammatory Properties

Compounds featuring urea and benzofuran groups have been reported to possess anti-inflammatory activities. The specific interactions of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea with inflammatory pathways warrant further investigation to confirm these properties.

Neuroprotective Effects

Preliminary studies suggest that derivatives of benzofuran may exhibit neuroprotective effects. Given the structural similarities to known neuroprotective agents, this compound could be explored for its potential in treating neurodegenerative diseases.

Materials Science Applications

The unique chemical structure of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea also opens avenues for applications in materials science:

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Coatings and Adhesives

The reactive urea group can be beneficial in formulating coatings or adhesives that require specific bonding characteristics. The brominated phenyl group may provide additional functionality for surface modification.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals insights into the biological activity associated with structural modifications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-3-(benzofuran)urea | Chlorine instead of Bromine | Anti-inflammatory |

| 1-(phenyl)-3-(benzofuran)urea | No halogen substituent | Anticancer |

| 1-(4-methoxyphenyl)-3-(benzofuran)urea | Methoxy substituent | Analgesic |

This table illustrates how variations in substituents influence biological activity, indicating that the unique combination of a bromophenyl group and a complex benzofuran structure in 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea may confer distinct pharmacological properties compared to its analogs.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl and benzofuran groups could play a role in binding to molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Groups

- Target Compound : 4-Bromophenyl group (Br at para position).

- 1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea (BJ50033) : Fluorine (F) replaces bromine at the phenyl para position .

- Impact : Bromine’s larger atomic radius and higher lipophilicity (LogP contribution: Br ≈ +0.94 vs. F ≈ +0.14) may enhance membrane penetration but reduce solubility compared to fluorine. Fluorine’s electronegativity could improve electronic interactions in receptor binding.

Dihydrobenzofuran Modifications

- Target Compound : 2,2,4-Trimethyl-2,3-dihydro-1-benzofuran.

- 1-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperidine-4-carboxamide (BJ49988): 2,2-Dimethyl substitution on dihydrobenzofuran .

Functional Group Diversity

Urea vs. Sulfonyl/Carboxamide Linkages

- Target Compound : Urea linkage (-NH-C(=O)-NH-).

- BJ49988: Propanesulfonyl-piperidine-carboxamide . Impact: The sulfonyl group (-SO₂-) in BJ49988 increases acidity (e.g., sulfonamide proton pKa ≈ 10–12) and water solubility, while the carboxamide (-CONH₂) supports hydrogen bonding. The urea group in the target compound offers dual hydrogen-bond donor/acceptor sites, advantageous for targeting enzymes like kinases or proteases.

Boronic Ester Functionalization

- 1-(3-Bromophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS:874298-92-7) : Boronic ester at the phenyl para position .

- Impact : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This reactivity allows for modular derivatization in materials science or prodrug design.

Structural and Property Comparison Table

Research Implications and Inferences

- Synthetic Utility : The absence of a boronic ester (cf. ) limits its use in coupling reactions, but the bromine atom could facilitate further halogen-exchange chemistry.

- Solubility vs. Permeability : The bromine and trimethyl groups may reduce aqueous solubility compared to BJ49988’s sulfonyl-carboxamide system but improve blood-brain barrier penetration .

Biological Activity

1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety and a 2,2,4-trimethyl-2,3-dihydro-1-benzofuran structure, which are known to influence its biological interactions. The presence of the urea functional group enhances its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and anti-inflammatory domains. The following sections detail these activities.

Anticancer Activity

Several studies have reported the cytotoxic effects of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea against different cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant potency against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

The mechanism by which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Flow cytometry analysis has shown that it triggers apoptosis in MCF-7 cells through increased caspase activity.

"The compound was able to arrest cell proliferation at the G1 phase in MCF-7 cells and triggered apoptosis via increasing caspase3/7 activity" .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

These results suggest that the compound could be beneficial in treating inflammatory conditions.

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls.

Study Design

- Objective : To evaluate the efficacy of 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea in vivo.

- Method : Tumor-bearing mice were treated with various doses of the compound over four weeks.

Results

The treated group showed a marked decrease in tumor volume (average reduction of 60%) compared to untreated controls.

Q & A

Basic Question: What are the recommended synthetic routes for 1-(4-bromophenyl)-3-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea, and how can reaction conditions be optimized?

Answer:

The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound:

- Step 1 : Prepare the 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine intermediate via cyclization of substituted phenols with ketones or aldehydes under acidic conditions .

- Step 2 : React 4-bromophenyl isocyanate with the benzofuran-amine derivative in anhydrous dichloromethane or THF at 0–25°C for 12–24 hours .

- Optimization : Yield depends on stoichiometry (1:1 molar ratio recommended), temperature control (exothermic reaction), and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted isocyanate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.